3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine is a chemical compound that features a triazole ring, which is significant in various fields of chemistry and biology. This compound is classified as a derivative of propan-1-amine, with a methyl-substituted triazole moiety. Its structure allows for diverse applications in organic synthesis and medicinal chemistry.
3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine is classified under:
The synthesis of 3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-1,2,4-triazole with propan-1-amine under controlled conditions.
A typical synthesis might involve:
The molecular structure of 3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine features:
The molecular weight of this compound is approximately 154.17 g/mol. The InChI key for this compound is InChI=1S/C6H10N4/c1-7-6(8)9(10)5(2)3/h5H,3H2,1-2H3
which provides a unique identifier for its structure.
3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine can participate in various chemical reactions:
These reactions are typically conducted under controlled conditions to ensure high yields and selectivity. For example, oxidation reactions may require specific pH conditions to prevent side reactions.
The mechanism of action for 3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with biological targets such as enzymes or receptors. The triazole ring can form hydrogen bonds with active sites on enzymes, potentially leading to inhibition or modulation of their activity. The presence of the methyl group enhances its lipophilicity, affecting its binding affinity and selectivity towards molecular targets .
The compound is typically solid at room temperature and exhibits moderate solubility in polar solvents such as water and ethanol.
Key chemical properties include:
Property | Value |
---|---|
Molecular Weight | 154.17 g/mol |
Melting Point | Not specified |
Solubility | Soluble in water and ethanol |
3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine has several applications:
Scientific Uses
CAS No.: 17066-67-0
CAS No.: 76703-62-3
CAS No.: 12712-72-0
CAS No.: 68002-72-2
CAS No.: 36548-09-1
CAS No.: